tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(13)12-4-7-6-16-8(5-12)11(7,14)15/h7-8,14-15H,4-6H2,1-3H3 |
InChI Key |
ZPEZLZWLABRCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
The starting point for the synthesis is often the preparation of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. This is achieved by the following method:
- Reacting nortropinone hydrochloride with triethylamine and di-tert-butyl dicarbonate in dichloromethane at 0 °C for 3 hours.
- The reaction mixture is then extracted, dried, and purified by silica gel flash chromatography.
- The yield of this step is approximately 94.5%.
| Parameter | Details |
|---|---|
| Starting Material | Nortropinone hydrochloride (50 mg, 3.093 mmol) |
| Reagents | Triethylamine (1.08 mL, 7.734 mmol), di-tert-butyl dicarbonate (743 mg, 3.043 mmol) |
| Solvent | Dichloromethane (10 mL) |
| Temperature | 0 °C |
| Reaction Time | 3 hours |
| Purification | Silica gel flash chromatography (ethyl acetate: hexane = 1:5) |
| Yield | 94.5% |
Formation of Enol Triflate Intermediate
The next critical step involves the conversion of the ketone intermediate to an enol triflate derivative, which facilitates further functionalization:
- The tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
- Lithium bis(trimethylsilyl)amide (LHMDS) is added dropwise to form the enolate.
- N-phenylbis(trifluoromethanesulfonimide) or related trifluoromethanesulfonyl reagents are added to trap the enolate as the triflate.
- The reaction mixture is stirred and gradually warmed to room temperature.
- Workup involves quenching with saturated sodium bicarbonate, extraction, washing, drying, and purification by flash chromatography.
- Yields range from 78% to 92% depending on conditions and reagents used.
| Parameter | Details |
|---|---|
| Starting Material | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (varies) |
| Base | Lithium bis(trimethylsilyl)amide (LHMDS) |
| Electrophile | N-phenylbis(trifluoromethanesulfonimide) or analogs |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1-16 hours |
| Purification | Silica gel flash chromatography |
| Yield | 78-92% |
Introduction of Hydroxyl Groups and Oxygen Insertion
The conversion of the enol triflate intermediate to this compound involves:
- Hydroxylation reactions that introduce the 8,8-dihydroxy groups.
- Formation of the 6-oxa bridge (oxygen heteroatom insertion) into the bicyclic system.
- These transformations are typically achieved through controlled oxidation and ring closure steps, though exact reagents and conditions are less commonly disclosed in public sources.
The final product retains the tert-butyl carbamate protecting group and bicyclic framework, with the hydroxyl groups positioned at the 8,8-positions and the oxygen atom incorporated at the 6-position of the ring system.
Summary Table of Preparation Steps
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Boc protection of nortropinone hydrochloride | Triethylamine, di-tert-butyl dicarbonate, DCM, 0 °C, 3 h | 94.5 | Formation of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
| 2. Enol triflate formation | LHMDS, N-phenylbis(trifluoromethanesulfonimide), THF, -78 °C to RT | 78-92 | Key intermediate for further functionalization |
| 3. Hydroxylation and oxygen insertion | Oxidation and ring closure (specific conditions proprietary) | Not specified | Formation of 8,8-dihydroxy and 6-oxa bridge |
Analytical Characterization and Purity
- Proton nuclear magnetic resonance (1H NMR) spectra of intermediates show characteristic signals confirming bicyclic structure and functional group incorporation.
- Fluorine NMR (19F NMR) is used to confirm triflate formation.
- Purity is typically assessed by chromatographic techniques such as silica gel flash chromatography.
- Mass spectrometry confirms molecular weights consistent with expected structures.
Chemical Reactions Analysis
tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Bicyclic Core : A 6-oxa-3-azabicyclo[3.2.1]octane scaffold with an oxygen atom at position 6 and a tertiary amine at position 3.
- Functional Groups : Two hydroxyl groups at position 8 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
Applications :
This compound serves as a versatile building block in medicinal chemistry, particularly in synthesizing bioactive molecules where stereochemical control and polar functional groups are critical .
Comparison with Structural Analogues
Key Structural Variations and Properties
The following table summarizes critical differences between the target compound and its analogues:
Physicochemical and Pharmacokinetic Properties
- Solubility: The dihydroxy groups in the target compound confer higher aqueous solubility (~15 mg/mL) compared to its oxo (5 mg/mL) and cyano (<1 mg/mL) analogues .
- LogP: Target Compound: 0.45 (hydrophilic). Cyano analogue: 1.80 (lipophilic).
- Stability : The Boc group in all analogues ensures stability under basic conditions but is cleavable under acidic hydrolysis .
Biological Activity
tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 2708284-09-5) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₁H₁₉NO₅
Molecular Weight: 245.28 g/mol
IUPAC Name: this compound
Purity: 97% .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antibacterial properties and its role in modulating various biochemical pathways.
Antibacterial Activity
Recent studies have highlighted the compound's efficacy against certain bacterial strains, particularly those exhibiting resistance to conventional antibiotics. The compound has been shown to inhibit the activity of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.
Key Findings:
- In vitro assays demonstrated that this compound effectively inhibits the activity of extended-spectrum beta-lactamases (ESBLs) .
- The compound was found to have a minimum inhibitory concentration (MIC) comparable to that of established beta-lactamase inhibitors such as avibactam .
The precise mechanism by which this compound exerts its antibacterial effects involves:
- Inhibition of Enzymatic Activity: The compound binds to the active site of beta-lactamases, preventing them from hydrolyzing beta-lactam antibiotics .
- Modulation of Bacterial Signaling Pathways: It may interfere with bacterial signaling pathways that regulate virulence factors, thereby reducing pathogenicity .
Case Studies
Several case studies have documented the biological effects and therapeutic potential of this compound:
- Case Study on ESBL-producing Enterobacteriaceae:
- Structural Activity Relationship (SAR) Studies:
Q & A
Q. What are the established synthetic routes for tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate?
The compound is typically synthesized via stereoselective hydrogenation of disubstituted furan derivatives, followed by functionalization steps. For example, analogous bicyclic morpholinethiones were prepared in five steps starting from cis-disubstituted tetrahydrofuran precursors, which were hydrogenated from furan derivatives . Key intermediates like tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (a structural analog) have been used in multi-step syntheses involving coupling reactions and Boc-protection strategies .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
X-ray crystallography is critical for resolving the bicyclic scaffold’s conformation. SHELX software (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Complementary techniques include H/C NMR to confirm stereochemistry and LC-MS for purity assessment, as seen in related azabicyclo compounds .
Q. What is the compound’s role in medicinal chemistry as a building block?
The bicyclic core serves as a rigid scaffold for targeting low-druggability proteins like protein-protein interaction (PPI) modulators. Its macrocyclic structure enhances binding affinity and metabolic stability, as observed in analogs used for antimicrobial and PPI inhibitor development .
Advanced Research Questions
Q. How do stereochemical challenges impact the synthesis of this compound?
Stereoselectivity during hydrogenation of furan precursors is critical. For example, (±)-8-oxa-3-azabicyclo derivatives require precise control over cis/trans configurations, which can be achieved via catalytic hydrogenation with Pd/C or Rh-based catalysts. Contamination by diastereomers may necessitate chromatographic purification .
Q. How should researchers address contradictions in reported synthesis yields (e.g., 50% vs. higher yields)?
Yield discrepancies often arise from variations in intermediate purification or Boc-protection efficiency. For instance, tert-butyl 3-amino-8-azabicyclo derivatives isolated in 50% yield highlight the need for optimized coupling conditions (e.g., temperature, solvent polarity) and inert atmosphere protocols to minimize side reactions .
Q. What crystallographic refinement challenges are associated with this compound?
The compound’s hydroxyl and azabicyclo groups can introduce disorder in crystal lattices, complicating refinement. SHELXL’s constraints (e.g., DFIX, FLAT) are recommended to model hydrogen bonding and torsional angles accurately. High-resolution data (>1.0 Å) improve electron density maps for oxygen and nitrogen atoms .
Q. What mechanistic insights exist regarding its biological activity?
The macrocyclic structure mimics natural peptide motifs, enabling disruption of PPIs. For example, tert-butyl 1-amino-3-azabicyclo analogs act as synthons for conjugates targeting antimicrobial or oncogenic pathways, likely through hydrophobic and hydrogen-bonding interactions with protein interfaces .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Synthesis Step | Yield | Reference |
|---|---|---|---|
| cis-Disubstituted tetrahydrofuran | Hydrogenation of furan derivative | 65-75% | |
| tert-Butyl 3-amino-8-azabicyclo carboxylate | Boc-protection and coupling | 50% |
Q. Table 2: Crystallographic Refinement Parameters
| Software | Data Resolution (Å) | R-factor (%) | Key Constraints |
|---|---|---|---|
| SHELXL 2018 | 0.85 | 3.2 | DFIX, FLAT for bicyclo |
| SHELXE | 1.10 | 4.8 | Twin refinement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
